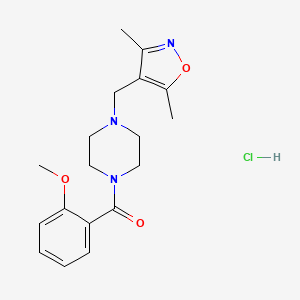
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
BRD4 Inhibition
DDT26 has demonstrated potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) , a key epigenetic regulator. BRD4 inhibitors show promise in cancer therapy, particularly in treating triple-negative breast cancer (TNBC) subtypes . Notably, DDT26 exhibits an impressive inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . Its interaction with BRD4 may impact gene expression and cellular processes.
Antiproliferative Activity
DDT26 displays significant antiproliferative effects in both TNBC cell lines and MCF-7 cells. By interfering with cellular pathways, it hinders cancer cell growth and division . Further investigations are warranted to elucidate the precise mechanisms underlying this activity.
DNA Damage Repair Mechanisms
Interestingly, DDT26’s interaction with BRD4 suggests that it might also affect cellular DNA damage repair mechanisms beyond BRD4 inhibition . Understanding these additional targets could reveal novel therapeutic avenues.
Structural Insights
The synthesis and characterization of DDT26 have been studied using spectroscopy and single crystal X-ray diffraction. Computational methods, such as density functional theory (DFT), have been employed to optimize its molecular structure . These insights aid in understanding its behavior and interactions.
Medicinal Chemistry
DDT26 belongs to a class of isoxazole derivatives, which have been explored for various medicinal applications. Researchers have investigated related compounds for their potential in drug development . DDT26’s unique structure may offer advantages in designing new therapeutic agents.
Epigenetic Modulation
Given its BRD4 inhibitory activity, DDT26 may influence epigenetic modifications. Epigenetic regulation plays a crucial role in gene expression, and targeting BRD4 could impact disease states . Investigating DDT26’s effects on specific genes and pathways is essential.
Mécanisme D'action
Isoxazole derivatives
The (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride compound contains an isoxazole ring, which is a type of heterocyclic compound. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer activities .
Piperazine derivatives
This compound also contains a piperazine moiety. Piperazine derivatives are known for their broad spectrum of biological activities. They have been used in the development of various drugs with antipsychotic, antiviral, and antimicrobial properties .
Propriétés
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-13-16(14(2)24-19-13)12-20-8-10-21(11-9-20)18(22)15-6-4-5-7-17(15)23-3;/h4-7H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDTARPPZIZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)
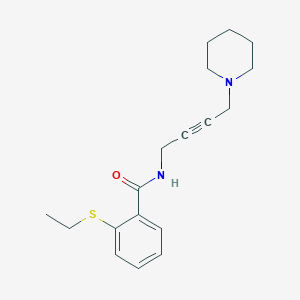
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2702869.png)

![2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2702871.png)
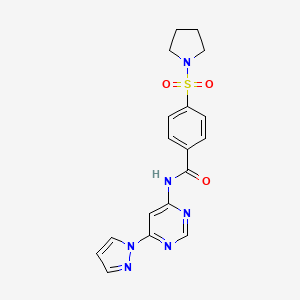
![(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2702873.png)
![5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2702874.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2702879.png)
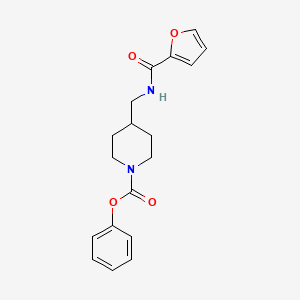
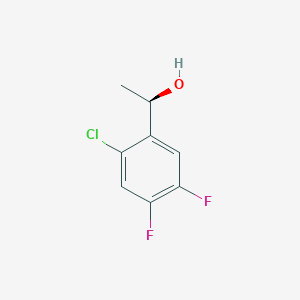

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)